![molecular formula C6H9NO B2849312 N-prop-2-ynyloxetan-3-amine CAS No. 1343229-39-9](/img/structure/B2849312.png)
N-prop-2-ynyloxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-prop-2-ynyloxetan-3-amine” is a small molecule organic compound. It has a CAS Number of 1343229-39-9 and a molecular weight of 111.14 . The IUPAC name for this compound is N-(2-propynyl)-3-oxetanamine .
Synthesis Analysis
Propargylamines, a class of compounds to which “N-prop-2-ynyloxetan-3-amine” belongs, are synthesized via A3 coupling of aldehyde, amines, and terminal alkynes . When the aldehyde in this multicomponent reaction is replaced by a ketone, it is called KA2 coupling . Most of the synthesis of propargylamines are metal-catalyzed .Molecular Structure Analysis
The InChI Code for “N-prop-2-ynyloxetan-3-amine” is 1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The primary amine in “N-prop-2-ynyloxetan-3-amine” can act as a nucleophile and react with a molecule of a halogenoalkane . This is due to the lone pair on the nitrogen atom and the negative charge it carries .Physical And Chemical Properties Analysis
Amines, including “N-prop-2-ynyloxetan-3-amine”, have higher boiling points than those of alkanes or ethers of similar molar mass due to their ability to engage in intermolecular hydrogen bonding . Their boiling points are lower than those of alcohols . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molecular mass .Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
N-prop-2-ynyloxetan-3-amine: derivatives have shown promise in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. Compounds like rasagiline and selegiline , which contain the propargylamine moiety, are known to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases . These compounds have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes, which can be beneficial in managing symptoms and potentially slowing disease progression .
Antimicrobial Agent Development
The propargylamine structure is being explored for its potential in creating new antimicrobial agents. With the increasing incidence of microbial resistance, there is a significant need for novel drugs. Research into the synthesis of propargylamine derivatives aims to develop effective treatments against drug-resistant infections .
Synthesis of Propargylamines
Propargylamines are versatile compounds with numerous applications in pharmaceuticals and biology. Solvent-free synthetic approaches towards propargylamines, such as A3 and KA2 coupling reactions, are particularly relevant for green chemistry. These methods avoid the use of harmful solvents and are more environmentally friendly .
Cancer Treatment
Some propargylamine derivatives have been identified to possess properties that can aid in cancer treatment. For instance, pargyline has been found to enhance the inhibition of lysine-specific demethylase-1 (LSD-1) when used with chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells .
Diabetes Management
Pargyline, a propargylamine derivative, acts as an irreversible selective MAO-B inhibitor and has been used for treating type 1 diabetes. It helps manage the cardiovascular complications associated with diabetes, showcasing the therapeutic versatility of propargylamine compounds .
Green Chemistry
The solvent-free synthesis of propargylamines represents an important advancement in green chemistry. By eliminating the need for solvents, these methods reduce environmental impact and offer a more sustainable approach to chemical synthesis, which can be applied across various fields of research .
Mécanisme D'action
Target of Action
N-prop-2-ynyloxetan-3-amine, also known as N-(prop-2-yn-1-yl)oxetan-3-amine, is a propargylamine derivative . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
As a propargylamine derivative, N-prop-2-ynyloxetan-3-amine likely acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing it from breaking down neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative diseases .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can have a neuroprotective effect, reducing oxidative stress and stabilizing mitochondrial membranes . The propargyl moiety of the compound is crucial for these neuroprotective effects .
Result of Action
The result of N-prop-2-ynyloxetan-3-amine’s action would be an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can lead to reduced symptoms in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound may have an antiapoptotic function, useful for symptomatic and neuroprotective treatment .
Propriétés
IUPAC Name |
N-prop-2-ynyloxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGXUFFYJYSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyloxetan-3-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.